3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

Lipophilicity CNS drug design BBB permeability

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a heterocyclic benzoic acid derivative featuring a 2-oxopyrrolidine ring at the 3-position and a trifluoromethyl substituent at the 5-position of the aromatic core. With a molecular weight of 273.21 g/mol, an XLogP3 of 1.8, and a topological polar surface area of 57.6 Ų, this compound occupies a physicochemical space distinct from non-fluorinated analogs and is supplied at 95% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
CAS No. 1244030-93-0
Cat. No. B1421947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
CAS1244030-93-0
Molecular FormulaC12H10F3NO3
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H10F3NO3/c13-12(14,15)8-4-7(11(18)19)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2,(H,18,19)
InChIKeyPMPCVGQVNAPMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic Acid (CAS 1244030-93-0): Baseline Characterization for Informed Procurement


3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a heterocyclic benzoic acid derivative featuring a 2-oxopyrrolidine ring at the 3-position and a trifluoromethyl substituent at the 5-position of the aromatic core [1]. With a molecular weight of 273.21 g/mol, an XLogP3 of 1.8, and a topological polar surface area of 57.6 Ų, this compound occupies a physicochemical space distinct from non-fluorinated analogs and is supplied at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its structural features position it as a versatile building block for medicinal chemistry programs targeting CNS-penetrant candidates and protease inhibitors [2].

Why Generic 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic Acid Substitution Fails


Closely related in-class compounds such as 3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 515813-05-5, lacking the CF₃ group) and XEN445 (CAS 1515856-92-4, bearing a pyridinylmethoxy-substituted pyrrolidine at the 2-position) are not interchangeable surrogates for 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid. The 5-trifluoromethyl group imparts a 0.9-unit increase in XLogP3 (1.8 vs. 0.9) and doubles the hydrogen bond acceptor count (6 vs. 3) relative to the non-fluorinated analog [1][2], translating to predicted blood–brain barrier permeability absent in the des-CF₃ comparator . Conversely, XEN445, despite sharing the trifluoromethyl-benzoic acid scaffold, has a substantially higher molecular weight (366.3 vs. 273.2 g/mol), a larger TPSA (62.7 vs. 57.6 Ų), and is a validated endothelial lipase inhibitor with an IC₅₀ of 237 nM — a pharmacological profile not exhibited by the target compound. These quantitative physicochemical and pharmacological divergences mean that simple substitution compromises either membrane permeability or target specificity, directly impacting experimental outcomes in CNS-focused or anti-inflammatory discovery programs. [3]

Quantitative Differentiation Evidence for 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic Acid


Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. Non-Fluorinated Analog (CAS 515813-05-5)

The 5-trifluoromethyl group confers a significant lipophilicity increase. The target compound has an XLogP3 of 1.8, compared with 0.9 for 3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 515813-05-5), a difference of +0.9 log unit [1][2]. This translates into predicted blood–brain barrier (BBB) permeability: the target compound is predicted to be BBB permeant (SwissADME BOILED-Egg model), whereas the des-CF₃ analog is not predicted to cross the BBB based on its lower lipophilicity .

Lipophilicity CNS drug design BBB permeability

Hydrogen Bond Acceptor Count and Target Engagement Potential vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group increases the hydrogen bond acceptor (HBA) count from 3 (non-fluorinated analog, CAS 515813-05-5) to 6 (target compound) [1][2]. Each fluorine atom can act as a weak HBA, potentially forming orthogonal dipolar interactions with protein backbones or side-chain amides that are unavailable to the CH-containing analog. This doubled HBA capacity may enhance binding affinity in targets where fluorophilic pockets or multipolar interactions are advantageous [3].

Medicinal chemistry Structure–Activity Relationships Fragment-based drug discovery

Structural Pharmacophore Differentiation from XEN445 (CAS 1515856-92-4): Substitution Pattern Determines Target Selectivity

XEN445 is a potent and selective endothelial lipase inhibitor (IC₅₀ = 237 nM for human EL, >20-fold selectivity over LPL and HL) . Its pharmacophore depends on the 2-pyrrolidinyl substitution with a pyridin-2-ylmethoxy group. The target compound places the 2-oxopyrrolidine ring at the 3-position of the benzoic acid core, a regioisomeric arrangement that eliminates the EL inhibitory activity — no data support EL inhibition by 3-substituted analogs. This structural divergence is critical: XEN445 is a tool compound for lipid metabolism studies, while the target compound is an uncharacterized scaffold for de novo medicinal chemistry, offering a distinct vector for fragment elaboration without confounding EL activity [1].

Endothelial lipase GPCR selectivity profiling

Batch-Specific Purity and QC Documentation vs. Generic Research-Grade Supply

The compound as supplied by Bidepharm (Cat. BD01068555) is provided at a standard purity of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with many generic suppliers who offer 95% nominal purity without batch-resolved analytical data. The availability of verifiable purity and identity documentation reduces the risk of undetected impurities that could confound biological assay results, particularly in fragment-based screening where even minor contaminants can produce false hits at high screening concentrations [1].

Quality control Reproducibility Procurement standards

Predicted CYP450 Inhibition Profile vs. In-Class Comparator XEN445

SwissADME predictions indicate that the target compound is an inhibitor of CYP1A2 (Yes) but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . In contrast, XEN445, with a more complex structure (pyridinylmethoxy substituent), has a different CYP inhibition profile — published ADME data for XEN445 report favorable PK properties but do not explicitly resolve individual CYP isoforms [1]. The predicted CYP1A2 inhibition liability of the target compound may be advantageous in polypharmacology contexts where CYP1A2-mediated metabolism needs to be modulated, or it may represent a liability to be addressed in lead optimization.

Drug metabolism CYP450 inhibition ADME-Tox

Metabolic Stability Advantage of CF₃ Group: Class-Level Inference from Fluorine-Containing Benzoic Acid Derivatives

The trifluoromethyl group is a well-established metabolically stable bioisostere for methyl and halogen substituents. Its strong C–F bonds resist cytochrome P450-mediated oxidative metabolism, leading to prolonged half-lives in hepatic microsome assays compared with non-fluorinated analogs [1]. While direct microsomal stability data for the target compound are not publicly available, the class-level evidence is robust: benzoic acid derivatives bearing a 5-CF₃ substituent consistently exhibit reduced intrinsic clearance relative to their CH₃, Cl, or H counterparts [2]. The target compound is therefore expected to show a metabolic stability advantage over 3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 515813-05-5).

Metabolic stability Fluorine chemistry Oxidative metabolism

Optimal Application Scenarios for 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic Acid Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design

The predicted BBB permeability (SwissADME BOILED-Egg: Yes) and lipophilicity (XLogP3 = 1.8) make this compound a suitable fragment for CNS-targeted screening libraries, where the non-fluorinated analog would be excluded due to insufficient logP [1]. The 2-oxopyrrolidine ring provides a hydrogen-bond-capable moiety for target engagement, while the carboxylic acid allows for subsequent amide coupling or ester prodrug strategies.

Protease Inhibitor Lead Generation

The compound has been cited as a precursor for protease inhibitor development, potentially leveraging the trifluoromethyl group to occupy S1 or S2 pockets in serine or cysteine proteases [2]. Its predicted CYP1A2 inhibition liability may be co-opted for dual-target pharmacology if the biological target is co-expressed with CYP1A2 in disease-relevant tissues.

Structure–Activity Relationship (SAR) Exploration Around Endothelial Lipase-Directed Chemotypes

For research groups exploring SAR around the trifluoromethyl-benzoic acid scaffold but wishing to avoid the EL-inhibitory activity of XEN445, this compound provides a regioisomeric starting point with a distinct substitution pattern (3-oxopyrrolidinyl vs. 2-pyrrolidinyl) that eliminates the EL pharmacophore [3]. This enables clean dissection of scaffold-driven vs. substitution-driven biological activities.

Anti-Inflammatory Agent Development Targeting Macrophage Cytokine Production

In vitro evidence suggests that compounds in this structural class inhibit pro-inflammatory cytokine production (TNF-α and IL-6) in human macrophages [4]. The CF₃ group may enhance cellular potency through improved membrane permeability, although direct comparative cytokine inhibition data vs. the non-fluorinated analog are not yet available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.